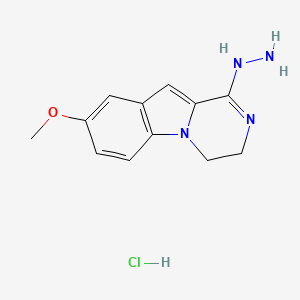
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully hydrogenated compound.
Aplicaciones Científicas De Investigación
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate involves its interaction with specific molecular targets and pathways. The compound’s indole structure allows it to bind with high affinity to various receptors, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug containing an indole moiety.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate is unique due to its specific hydrazino and methoxy substituents, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential therapeutic applications compared to other indole derivatives .
Propiedades
Número CAS |
127556-79-0 |
|---|---|
Fórmula molecular |
C12H15ClN4O |
Peso molecular |
266.73 g/mol |
Nombre IUPAC |
(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H14N4O.ClH/c1-17-9-2-3-10-8(6-9)7-11-12(15-13)14-4-5-16(10)11;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H |
Clave InChI |
MAJNQCWZPYDJKE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N3CCN=C(C3=C2)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


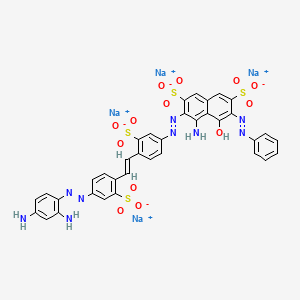
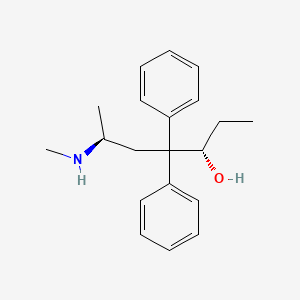
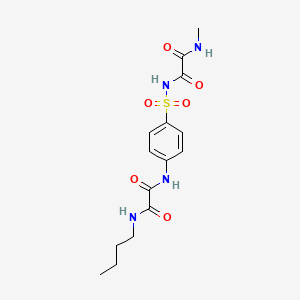
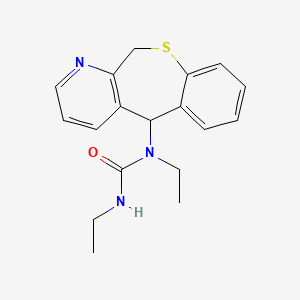

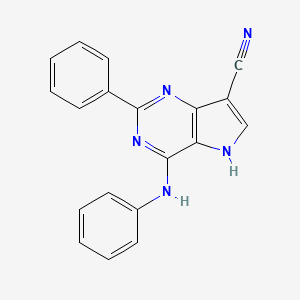
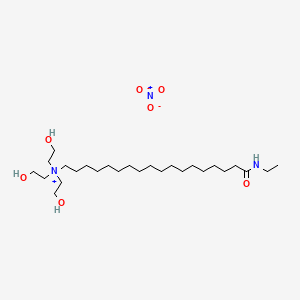


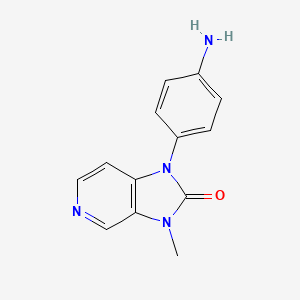
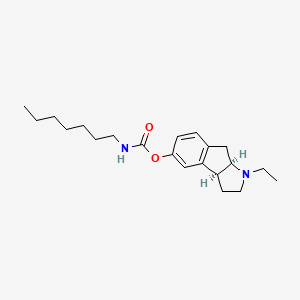
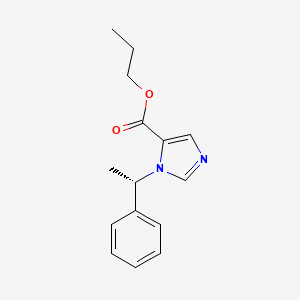

![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
